molecular formula C9H6ClNO B176500 8-Chloroquinolin-5-ol CAS No. 16026-85-0

8-Chloroquinolin-5-ol

Cat. No.: B176500
CAS No.: 16026-85-0
M. Wt: 179.6 g/mol
InChI Key: JZEJIQBOMUNHCQ-UHFFFAOYSA-N
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Description

8-Chloroquinolin-5-ol, also known as 5-chloro-8-hydroxyquinoline, is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloroquinolin-5-ol typically involves the chlorination of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with thionyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

8-Chloroquinolin-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 8-Chloroquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has a balanced profile of antimicrobial activity and chemical reactivity, making it versatile for various applications. Its chloro-substitution at the 8-position enhances its stability and efficacy in biological systems .

Properties

IUPAC Name

8-chloroquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZBUFQPQHITMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576300
Record name 8-Chloroquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16026-85-0
Record name 8-Chloroquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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